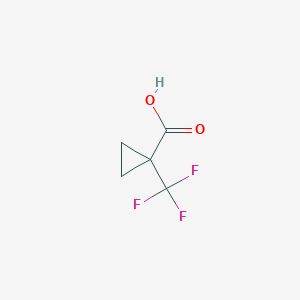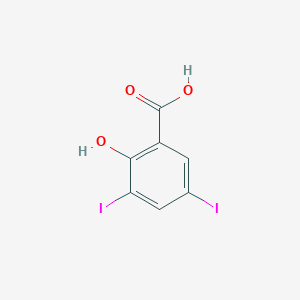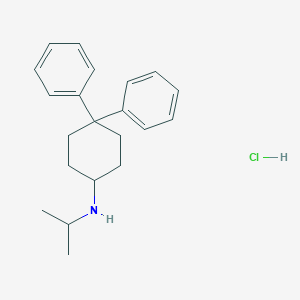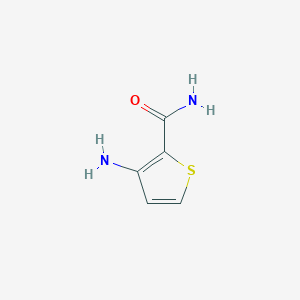
4-ブロモ-3-フルオロアニソール
概要
説明
4-Bromo-3-fluoroanisole (4-Br-3-FAn) is a synthetic organic compound that is used in a variety of laboratory experiments and scientific research applications. It is an important intermediate in organic synthesis, and is known for its unique reactivity and stability. 4-Br-3-FAn has been extensively studied for its biochemical and physiological effects, and is used in many different areas of scientific research.
科学的研究の応用
有機合成
4-ブロモ-3-フルオロアニソールは、有機合成における重要な中間体です。 これは、鈴木・宮浦カップリング反応で使用され、これは炭素-炭素結合を形成するために不可欠です . この化合物は求電子剤として作用する能力があり、複雑な有機分子にフッ素化されたフェニル環を導入することができ、これは医薬品や農薬の開発に不可欠です .
医薬品化学
医薬品化学において、4-ブロモ-3-フルオロアニソールは、さまざまな医薬品分子の合成のためのビルディングブロックとして機能します。 これは、構造の一部としてハロゲン化芳香族環を必要とする分子の構築に特に有用であり、これは薬物の生物活性にとって重要となる可能性があります .
材料科学
この化合物は、材料科学、特に光電子材料の基礎を形成する有機化合物の合成において応用が見られます。 そのブロモとフルオロの置換基は、材料の電子特性に影響を与える可能性があり、特定の電子特性を持つ新しい材料を開発するための興味深い化合物となります .
環境科学
環境科学研究における直接的な応用は広く文書化されていませんが、この化合物が他の化学物質を合成する役割は、環境研究における間接的な関与を示唆しています。 例えば、4-ブロモ-3-フルオロアニソールを使用して合成された化合物は、環境汚染物質の研究や環境モニタリングのためのセンサーの開発に使用できます .
生化学
4-ブロモ-3-フルオロアニソールは、生化学研究において、生化学化合物を合成するための中間体として使用されます。 生物活性分子への組み込みは、生物学的経路や過程の研究に役立ちます .
産業用アプリケーション
工業的に、4-ブロモ-3-フルオロアニソールは、複雑な分子の合成に使用されています。 さまざまな化学反応における中間体としての役割は、医薬品から電子機器用の材料まで、幅広い製品を生産するために使用される化学産業における定番となっています .
Safety and Hazards
作用機序
Target of Action
4-Bromo-3-fluoroanisole is a halo-aryl compound , suggesting that it may interact with mGlu1 receptors or related biochemical pathways.
Biochemical Pathways
Given its use in the preparation of mGlu1 receptor enhancers , it may be involved in modulating glutamatergic neurotransmission or related biochemical pathways
Result of Action
As a precursor in the synthesis of mGlu1 receptor enhancers , it may contribute to the enhancement of glutamatergic neurotransmission, but the specific effects would depend on the final compound structure
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Bromo-3-fluoroanisole is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. For instance, it should be stored in a dark place, sealed, and at room temperature
特性
IUPAC Name |
1-bromo-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANVIFOBBVAKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961218 | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
458-50-4, 408-50-4 | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)



![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)
